Cas no 2227764-09-0 (2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

2,6-Dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol is a chiral phenolic compound featuring a trifluoromethyl-substituted ethanol moiety. Its stereospecific (1R) configuration and electron-withdrawing trifluoro group enhance its utility in asymmetric synthesis and pharmaceutical intermediates. The phenol group provides reactivity for further functionalization, while the adjacent methyl groups offer steric control in reactions. The trifluoro-hydroxyethyl moiety contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry applications. This compound is particularly suited for use in enantioselective catalysis, agrochemicals, and bioactive molecule development due to its defined chirality and robust structural framework. Its high purity and well-characterized properties ensure reproducibility in research and industrial processes.
2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol structure
2227764-09-0 structure
Product name:2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
CAS No:2227764-09-0
MF:C10H11F3O2
MW:220.188353776932
CID:6307960
PubChem ID:165752260

2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
    • EN300-1945357
    • 2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
    • 2227764-09-0
    • Inchi: 1S/C10H11F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,9,14-15H,1-2H3/t9-/m1/s1
    • InChI Key: DNZWYUJLAVTZPF-SECBINFHSA-N
    • SMILES: FC([C@@H](C1C=C(C)C(=C(C)C=1)O)O)(F)F

Computed Properties

  • Exact Mass: 220.07111408g/mol
  • Monoisotopic Mass: 220.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 2.6

2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945357-0.5g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
0.5g
$1302.0 2023-09-17
Enamine
EN300-1945357-2.5g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
2.5g
$2660.0 2023-09-17
Enamine
EN300-1945357-1g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
1g
$1357.0 2023-09-17
Enamine
EN300-1945357-0.25g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
0.25g
$1249.0 2023-09-17
Enamine
EN300-1945357-1.0g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
1g
$1357.0 2023-05-31
Enamine
EN300-1945357-5.0g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
5g
$3935.0 2023-05-31
Enamine
EN300-1945357-0.05g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
0.05g
$1140.0 2023-09-17
Enamine
EN300-1945357-10.0g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
10g
$5837.0 2023-05-31
Enamine
EN300-1945357-10g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
10g
$5837.0 2023-09-17
Enamine
EN300-1945357-5g
2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227764-09-0
5g
$3935.0 2023-09-17

Additional information on 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol

2,6-Dimethyl-4-(1R)-2,2,2-Trifluoro-1-Hydroxyethylphenol: An Emerging Compound in Medicinal Chemistry

2,6-Dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol (CAS No. 2227764-09-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluoroalkylated phenols, which have been extensively studied for their diverse biological activities. The presence of the trifluoromethyl and hydroxyl groups, along with the specific stereochemistry at the chiral center (1R), imparts distinct properties that make it a promising candidate for various pharmaceutical applications.

The trifluoromethyl group is known for its strong electron-withdrawing effect and hydrophobic nature, which can significantly influence the physicochemical properties of a molecule. In the case of 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol, this group enhances the lipophilicity and metabolic stability of the compound. These properties are crucial for improving drug absorption and reducing metabolic degradation, thereby enhancing the overall bioavailability and therapeutic efficacy.

The hydroxyl group in 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol plays a vital role in its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors, which can modulate the binding affinity and selectivity of the compound. Additionally, the presence of a hydroxyl group can also influence the solubility and distribution of the molecule within biological systems.

The chiral center at position 1R is another critical feature of 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol. Chirality is a fundamental aspect of many biologically active compounds, as enantiomers can exhibit different pharmacological profiles. The (1R) configuration has been shown to be particularly effective in certain biological assays, suggesting that this stereoisomer may have superior therapeutic potential compared to its enantiomeric counterpart.

Recent studies have explored the potential applications of 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Preliminary studies have indicated that 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol can inhibit key inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent.

Another promising application of 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol is in the treatment of neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and dysfunction. Research has shown that 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol can protect neurons from oxidative stress and promote neurogenesis. These findings suggest that this compound may have neuroprotective properties that could be beneficial in managing neurodegenerative conditions.

In addition to its therapeutic potential, 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol has also been investigated for its use as a chemical probe in biological research. Chemical probes are small molecules that can selectively modulate specific biological targets or pathways. The unique structure of 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol makes it an excellent candidate for developing chemical probes to study various biological processes at the molecular level.

The synthesis of 2,6-dimethyl-4-(1R)-3,3,3-trifluoro-3-(hydroxymethyl)benzene involves several steps and requires precise control over reaction conditions to ensure the correct stereochemistry at the chiral center. Common synthetic routes include nucleophilic substitution reactions and asymmetric synthesis techniques. The ability to synthesize this compound efficiently and on a large scale is crucial for advancing its development as a potential therapeutic agent.

In conclusion, CAS No. 090-090-090: 090-090-090: 090-090-090: 090-090 strong>: 090 strong>: 09 strong>: 8 strong>: 7: < strong > 8 strong >: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: 7: < strong >: : : : : : : : : : : : : : : : : : : : : : : : : strong >: : p > < p >The unique combination of structural features in < strong >: : strong >: : p > < p >In summary,: : p >

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